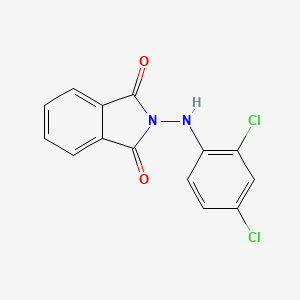
2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione” is a derivative of 2,4-Dichloroaniline . 2,4-Dichloroaniline is a chemical compound which consists of an aniline ring substituted with two chlorine atoms .
Synthesis Analysis
The synthesis of 2,4-Dichloroaniline, a component of the compound , can be achieved from 2,4-dichloronitrobenzene . The process involves feeding 2,4-dichloronitrobenzene, solvent, and catalysts into a reaction kettle, and then introducing hydrogen into the kettle for 6 to 16 hours at 20 to 100 degrees Celsius at 3 to 30MPa while stirring . Another method involves the chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide .Molecular Structure Analysis
The molecular structure of 2,4-Dichloroaniline, a component of the compound , is C6H5Cl2N . It has an average mass of 162.017 Da and a Monoisotopic mass of 160.979904 Da .Chemical Reactions Analysis
In terms of chemical reactions, 2,4-Dichloroaniline, a component of the compound , can undergo various reactions. For instance, it can be used in the synthesis of new pyrimidine derivatives using organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloroaniline, a component of the compound , include a molecular formula of C6H5Cl2N, an average mass of 162.017 Da, and a Monoisotopic mass of 160.979904 Da .Scientific Research Applications
Herbicide Toxicity and Environmental Impact
Studies have focused on the environmental fate, toxicity, and mechanisms of action of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares partial structural similarity with the specified compound. Research indicates that 2,4-D is widely used in agriculture and urban activities, with significant investigation into its toxicological impacts on both ecosystems and human health. It is found that 2,4-D and its derivatives may affect gene expression, water quality, and non-target species, particularly in aquatic environments. Further, there's a growing concern about the environmental persistence of such compounds and their transformation products, which could indirectly exhibit toxic effects (Zuanazzi et al., 2020).
Chemical Synthesis and Reactivity
Research on vinylindoles, including 2- and 3-vinylindoles, highlights their utility as dienes in cycloaddition reactions, which is relevant to the chemical synthesis and potential applications of "2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione" derivatives. Such reactions are crucial for creating complex molecules with potential applications in materials science and pharmaceuticals. The study underscores the importance of these compounds in developing natural products and their use in various catalysis conditions (Rossi et al., 2017).
Pharmaceutical Applications
Lurasidone, a compound related by its structural motif of an isoindole dione, has been extensively studied for its efficacy and safety in treating psychotic and mood disorders. While not directly related to the specified compound, the research on lurasidone demonstrates the therapeutic potential of isoindole dione derivatives in medical applications, particularly in psychiatric medication (Pompili et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichloroanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(18)20/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGDKGWFBJEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)
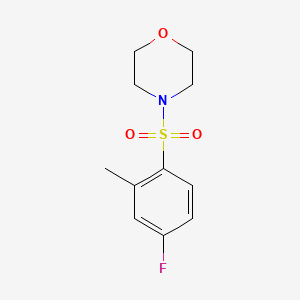
![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)
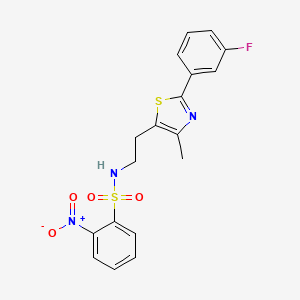
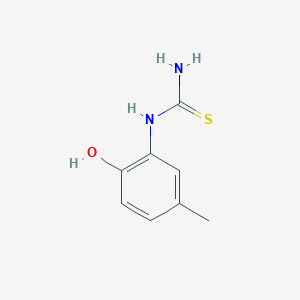
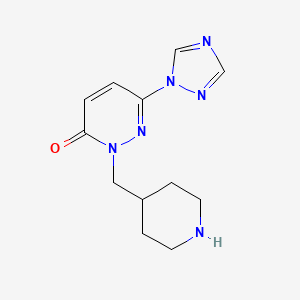
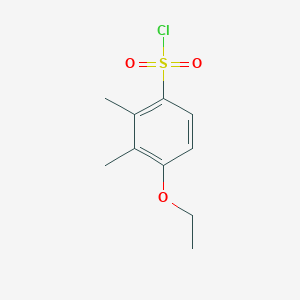
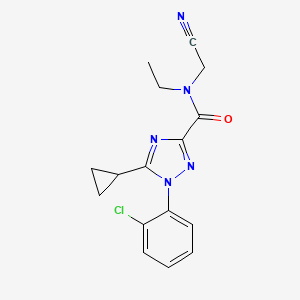
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)
![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)
![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)
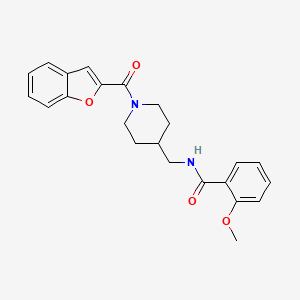
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)